molecular formula C14H17NO2 B158646 1-pentyl-1H-indole-3-carboxylic acid CAS No. 727421-73-0

1-pentyl-1H-indole-3-carboxylic acid

Cat. No. B158646
M. Wt: 231.29 g/mol
InChI Key: HAPJUNILBCTRIJ-UHFFFAOYSA-N
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Description

1-pentyl-1H-indole-3-carboxylic acid is a compound with the molecular formula C14H17NO2 . It has a molecular weight of 231.29 g/mol . The IUPAC name for this compound is 1-pentylindole-3-carboxylic acid .


Molecular Structure Analysis

The InChI code for 1-pentyl-1H-indole-3-carboxylic acid is 1S/C14H17NO2/c1-2-3-6-9-15-10-12(14(16)17)11-7-4-5-8-13(11)15/h4-5,7-8,10H,2-3,6,9H2,1H3,(H,16,17) . This indicates the presence of a pentyl group attached to an indole ring, which is further attached to a carboxylic acid group .


Physical And Chemical Properties Analysis

1-pentyl-1H-indole-3-carboxylic acid has a molecular weight of 231.29 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 5 . Its exact mass and monoisotopic mass are 231.125928785 g/mol . It has a topological polar surface area of 42.2 Ų and a heavy atom count of 17 .

Scientific Research Applications

Biologically Active Compounds

  • Scientific Field: Biochemistry and Pharmacology .
  • Application Summary: Indole derivatives, including “1-pentyl-1H-indole-3-carboxylic acid”, are important types of molecules and natural products that play a main role in cell biology . They are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
  • Methods of Application: The specific methods of application or experimental procedures would depend on the specific disorder being treated. Typically, these compounds would be administered in a controlled dosage and their effects monitored over time .
  • Results or Outcomes: Indoles, both natural and synthetic, show various biologically vital properties . The specific results or outcomes would depend on the specific disorder being treated .

Synthetic Cannabinoids

  • Scientific Field: Biochemistry and Pharmacology .
  • Application Summary: “1-pentyl-1H-indole-3-carboxylic acid” is a synthetic cannabinoid . Synthetic cannabinoids are agonists at cannabinoid CB 1 and CB 2 receptors .
  • Methods of Application: In the study referenced, 10 μmol/l PB-22 and 5F-PB-22 were incubated with pooled cryopreserved human hepatocytes up to 3 h and analyzed samples on a TripleTOF 5600+ high-resolution mass spectrometer .
  • Results or Outcomes: The predominant metabolic pathway for PB-22 and 5F-PB-22 was ester hydrolysis yielding a wide variety of (5-fluoro)pentylindole-3-carboxylic acid metabolites .

Analgesics

  • Scientific Field: Pharmacology .
  • Application Summary: Indole derivatives are used in the development of analgesics . Analgesics are medicines that are used to relieve pain.
  • Methods of Application: The specific methods of application or experimental procedures would depend on the specific disorder being treated. Typically, these compounds would be administered in a controlled dosage and their effects monitored over time .
  • Results or Outcomes: The specific results or outcomes would depend on the specific disorder being treated .

Antifungal Agents

  • Scientific Field: Pharmacology .
  • Application Summary: Indole derivatives are used in the development of antifungal agents . Antifungal agents are drugs that are used to treat fungal infections.
  • Methods of Application: The specific methods of application or experimental procedures would depend on the specific disorder being treated. Typically, these compounds would be administered in a controlled dosage and their effects monitored over time .
  • Results or Outcomes: The specific results or outcomes would depend on the specific disorder being treated .

Anti-Inflammatory Agents

  • Scientific Field: Pharmacology .
  • Application Summary: Indole derivatives are used in the development of anti-inflammatory agents . Anti-inflammatory agents are drugs that are used to reduce inflammation.
  • Methods of Application: The specific methods of application or experimental procedures would depend on the specific disorder being treated. Typically, these compounds would be administered in a controlled dosage and their effects monitored over time .
  • Results or Outcomes: The specific results or outcomes would depend on the specific disorder being treated .

Antiviral Agents

  • Scientific Field: Pharmacology .
  • Application Summary: Indole derivatives are used in the development of antiviral agents . Antiviral agents are drugs that are used to treat viral infections.
  • Methods of Application: The specific methods of application or experimental procedures would depend on the specific disorder being treated. Typically, these compounds would be administered in a controlled dosage and their effects monitored over time .
  • Results or Outcomes: The specific results or outcomes would depend on the specific disorder being treated .

Future Directions

Future research could focus on the synthesis and applications of 1-pentyl-1H-indole-3-carboxylic acid, particularly given the significance of indole derivatives in medicinal chemistry and cell biology .

properties

IUPAC Name

1-pentylindole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-2-3-6-9-15-10-12(14(16)17)11-7-4-5-8-13(11)15/h4-5,7-8,10H,2-3,6,9H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPJUNILBCTRIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101024523
Record name 1-Pentyl-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101024523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-pentyl-1H-indole-3-carboxylic acid

CAS RN

727421-73-0
Record name 1-Pentyl-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101024523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Indole 3-carboxylic acid (3 g, 18.62 mmol) was added to a suspension of sodium hydride (60% in oil) (1.11 g, 1.5 eq) in dry DMF (30 ml) under a nitrogen atmosphere. The mixture was stirred at room temperature for 45 min (H2 evolving has ceased) and to this was added 1-bromopentane (4.62 ml, 2 eq) in dry DMF (10 ml) dropwise. The mixture was stirred at room temperature overnight. The solvents were removed in vacuo and to the residue was added water (30 ml) and ethyl acetate (30 ml). The ethyl acetate portion was separated, dried over sodium sulphate, filtered and evaporated to dryness. The crude residue was purified by column chromatography (silica gel: 20% ethyl acetate in hexane) to give the title compound (2.12 g, 49%) as a cream solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.11 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.62 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
49%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
T Takayama, M Suzuki, K Todoroki… - Biomedical …, 2014 - Wiley Online Library
… However, the exact structures of the metabolites, except for 1-pentyl-1H-indole-3-carboxylic acid (QUPIC metabolite) and 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid (5 F-QUPIC …
A Asada, T Doi, T Tagami, A Takeda… - Drug Testing and …, 2017 - Wiley Online Library
… Methyl 1-pentyl-1H-indole-3-carboxylic acid (25). The title compound was prepared by treating the solution of 19 (98 mg, 0.4 mmol) in MeOH/THF (4:1, 5 mL) with 6 mol/L aqueous …
N Uchiyama, S Matsuda, M Kawamura… - Forensic …, 2013 - Springer
We identified two new-type cannabimimetic quinolinyl carboxylates, quinolin-8-yl 1-pentyl-(1H-indole)-3-carboxylate (QUPIC, 1) and quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-…
Number of citations: 198 link.springer.com
J Nakajima, M Takahashi, N Uemura, T Seto… - Forensic …, 2015 - Springer
… Synthesis of 1-pentyl-1H-indole-3-carboxylic acid was … pressure to obtain 1-pentyl-1H-indole-3-carboxylic acid (610 mg, yield … 1-Pentyl-1H-indole-3-carboxylic acid (500 mg, 2.2 mmol) …
Number of citations: 15 link.springer.com
Y Goda - researchgate.net
We identified two new-type cannabimimetic quinolinyl carboxylates, quinolin-8-yl 1-pentyl-(1H-indole)-3-carboxylate (QUPIC, 1) and quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-…
Number of citations: 0 www.researchgate.net
AR Blaazer, JHM Lange, MAW van der Neut… - European journal of …, 2011 - Elsevier
… 4), additional concentration in vacuo gave 1-pentyl-1H-indole-3-carboxylic acid (2.11 g, 92% … To a solution of 1-pentyl-1H-indole-3-carboxylic acid (2.11 g, 9.12 mmol) and CH 2 Cl 2 at −…
Number of citations: 75 www.sciencedirect.com
BF Thomas, TW Lefever, RA Cortes… - … of Pharmacology and …, 2017 - ASPET
… ), and A-834735 (3,3,4-trimethyl-1-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-indol-3-yl)pent-4-en-1-one) and the PB-22 3-carboxyindole metabolite (1-pentyl-1H-indole-3-carboxylic acid…
Number of citations: 42 jpet.aspetjournals.org
TY Kong, JH Kim, DK Kim, HS Lee - Archives of pharmacal research, 2018 - Springer
… Ester hydrolysis of PB-22 to 1-pentyl-1H-indole-3-carboxylic acid is a major metabolic pathway catalyzed by CES1 with a minor contribution of CES2 (Thomsen et al. 2015). 1-Pentyl-1H-…
Number of citations: 45 link.springer.com
A Ametovski, C Macdonald, JJ Manning… - ACS Chemical …, 2020 - ACS Publications
… Subjecting 1-pentyl-1H-indole-3-carboxylic acid (23, 231 mg, 1.00 mmol) and cumylamine (173 μL, 1.2 mmol, 1.2 equiv) to the procedure above gave, following recrystallization from i-…
Number of citations: 13 pubs.acs.org
SD Banister, RC Kevin, L Martin… - Drug Testing and …, 2019 - Wiley Online Library
… Treating 1-pentyl-1H-indole-3-carboxylic acid (116 mg, 0.5 mmol) with pyrrolidine (45 μL, 0.55 mmol, 1.1 equiv.) according to the general procedure gave, following purification by flash …

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